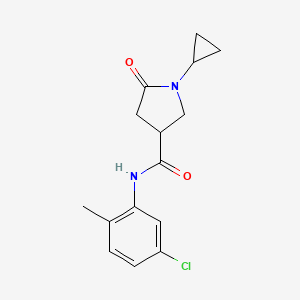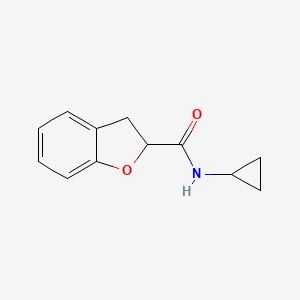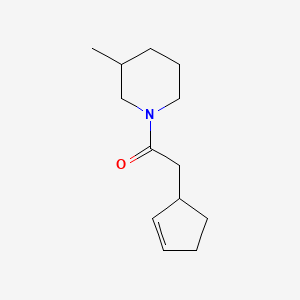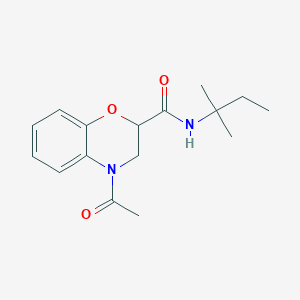
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic applications.
Wirkmechanismus
As mentioned earlier, N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal activity. By enhancing GABAergic neurotransmission, this compound can modulate neuronal excitability and potentially alleviate symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in various brain regions, including the cortex, hippocampus, and striatum. It also enhances GABAergic neurotransmission and reduces glutamatergic neurotransmission, which can contribute to its antiepileptic and anxiolytic effects. This compound has also been shown to increase the expression of GABA receptors and transporters, further enhancing GABAergic signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for GABA aminotransferase. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, this compound can be challenging to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential as a treatment for drug addiction, particularly cocaine and methamphetamine addiction. This compound has been shown to reduce drug-seeking behavior in preclinical models and may have therapeutic potential in humans. Another area of interest is its potential as a treatment for Angelman syndrome, which currently has no cure or effective treatments. Further research is needed to determine the safety and efficacy of this compound in humans for these and other potential therapeutic applications.
Synthesemethoden
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process involving the condensation of 5-chloro-2-methylphenylacetic acid with cyclopropylamine, followed by cyclization and subsequent acylation with 3-oxo-1-pyrrolidinecarboxylic acid. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has shown promising results in preclinical models of epilepsy, anxiety, depression, and addiction. This compound has also been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that affects brain development and function.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-9-2-3-11(16)7-13(9)17-15(20)10-6-14(19)18(8-10)12-4-5-12/h2-3,7,10,12H,4-6,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDQNZZHKYZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)

![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)



